molecular formula C20H34O2 B057055 eicosa-5Z,8Z,14Z-trienoic acid CAS No. 90105-02-5

eicosa-5Z,8Z,14Z-trienoic acid

Cat. No. B057055
CAS RN: 90105-02-5
M. Wt: 306.5 g/mol
InChI Key: MZHLWKPZCXLYSL-IJJPYCETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related polyunsaturated fatty acids involves complex chemical reactions. For example, the synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid and DL-3-hydroxy eicosa-8,11,14-trienoic acid involves a series of steps including reduction, ester formation, oxidation, and condensation reactions (Stoffel & Pruss, 1967). These methods highlight the complexity and precision required in synthesizing polyunsaturated fatty acids.

Molecular Structure Analysis

The molecular structure of polyunsaturated fatty acids like eicosa-5Z,8Z,14Z-trienoic acid is characterized by multiple double bonds in specific geometric configurations (cis or trans). This structural arrangement significantly influences their biological activity and interactions within biological membranes.

Chemical Reactions and Properties

Eicosa-5Z,8Z,14Z-trienoic acid undergoes various chemical reactions, reflecting its bioactivity. For instance, studies on eicosapentaenoic acid analogs have explored transformations leading to products with vasorelaxation properties and soluble epoxide hydrolase inhibition (Falck et al., 2009). These reactions underscore the compound's potential for modulating physiological processes.

Scientific Research Applications

  • Metabolism in Rat Testes : Eicosa-11,14-dienoic acid in rat testes can convert into eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, demonstrating delta8 desaturase activity in rat testis (Albert & Coniglio, 1977).

  • Inhibition of Prostaglandin Biosynthesis : Studies on methyl branched isomers of eicosa-8, 11, 14-trienoic acid showed their enzymatic conversion into prostaglandins, suggesting their role in prostaglandin biosynthesis (Do & Sprecher, 1976).

  • Stereoselective Synthesis : Synthesis of eicosa-8,12,14-trienoic acid and its radiolabeled analogs has been achieved, aiding the study of its metabolic fate (Loreau, Chardigny, Sebedio, & Nöel, 2003).

  • Desaturation in Human Testes : Like in rats, human testicular tissue can utilize eicosa-11,14-dienoic acid to produce eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid, indicating similar enzymatic pathways (Albert, Rhamy, & Coniglio, 1979).

  • Allelopathic Substance in Red Algae : Eicosapentaenoic acid isolated from red algae showed growth-inhibitory activity, suggesting its potential as an allelopathic substance (Suzuki, Wakana, Denboh, & Tatewaki, 1996).

  • Potential in Cancer Treatment : PBT-3 and PBT-4, analogs of eicosa-5Z, 8Z, 14Z-trienoic acid, have shown to cause apoptosis in Gleevec-resistant K562 cells, suggesting their potential in leukemia treatment (Qiao, Reynaud, Abdelhaleem, & Pace-Asciak, 2007).

  • Biosynthesis in Bacteria from Sea Urchin : Studies on Vibrio sp. isolated from sea urchin show that eicosapentaenoic acid is a major fatty acid constituent in these bacteria, indicating its biosynthetic pathway (Iwanami, Yamaguchi, & Takeuchi, 1995).

Safety And Hazards

Urinary excretion in humans is increased during pregnancy-induced hypertension .

properties

IUPAC Name

(5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22)/b7-6-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHLWKPZCXLYSL-IJJPYCETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCC/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017278
Record name (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

eicosa-5Z,8Z,14Z-trienoic acid

CAS RN

90105-02-5
Record name (5Z,8Z,14Z)-icosa-5,8,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of eicosa-5Z,8Z,14Z-trienoic acid derivatives, like PBT-3, and what are their downstream effects?

A1: PBT-3, a stable analog of hepoxilin A3 (HXA3) derived from eicosa-5Z,8Z,14Z-trienoic acid, primarily acts as a thromboxane receptor (TP receptor) antagonist. [] This means it blocks the binding of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, to its receptor. [] By inhibiting TP receptor activation, PBT-3 prevents platelet aggregation and potentially reduces vasoconstriction. [] Additionally, PBT-3 has shown to induce apoptosis in K562 leukemia cells, including those resistant to Gleevec, through a mechanism independent of TP receptor antagonism. [] This suggests PBT-3 may have multiple cellular targets and mechanisms contributing to its biological effects.

Q2: What are the potential therapeutic applications of eicosa-5Z,8Z,14Z-trienoic acid derivatives based on the in vitro and in vivo studies conducted so far?

A2: In vitro and in vivo studies suggest several potential therapeutic applications for eicosa-5Z,8Z,14Z-trienoic acid derivatives like PBT-3:

  • Thrombosis: PBT-3's potent TP receptor antagonism makes it a promising candidate for treating thrombosis. [] By inhibiting platelet aggregation and potentially vasoconstriction, PBT-3 could prevent or treat conditions like heart attacks and strokes. []
  • Cancer: PBT-3's ability to induce apoptosis in K562 leukemia cells, including those resistant to Gleevec, suggests potential as an anti-cancer agent, particularly for leukemia. [] Further research is needed to explore its efficacy against other cancer types and to elucidate the underlying mechanisms.
  • Lung Fibrosis: Research indicates that HXA3, a naturally occurring eicosa-5Z,8Z,14Z-trienoic acid derivative, can inhibit bleomycin-induced lung fibrosis in mice. [] This finding suggests that stable HXA3 analogs like PBTs may hold promise as therapeutics for lung fibrosis. []

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